molecular formula C6H10N2O3S B12655289 Benzene-o-diamine sulphite CAS No. 49720-84-5

Benzene-o-diamine sulphite

Cat. No.: B12655289
CAS No.: 49720-84-5
M. Wt: 190.22 g/mol
InChI Key: BTYGXDSVOPRYMN-UHFFFAOYSA-N
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Description

Benzene-o-diamine sulphite, also known as o-phenylenediamine sulphite, is an organic compound with the formula C6H4(NH2)2·H2SO3. This aromatic diamine is an important precursor to many heterocyclic compounds and is used in various industrial and research applications. It appears as a white solid, although samples can darken due to oxidation by air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-o-diamine sulphite can be synthesized through the reduction of 2-nitroaniline. The process involves treating 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced using zinc powder in ethanol. The resulting diamine is purified as the hydrochloride salt .

Industrial Production Methods

In industrial settings, the reduction of 2-nitroaniline is often carried out using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas to achieve the reduction efficiently. The product is then treated with sulphurous acid to form the sulphite salt.

Chemical Reactions Analysis

Types of Reactions

Benzene-o-diamine sulphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzene-o-diamine sulphite involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. For example, the formation of benzimidazole derivatives involves the condensation of this compound with carboxylic acids, leading to the formation of a heterocyclic ring structure. This structure can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and ability to form a wide range of heterocyclic compounds. Its sulphite salt form also provides additional stability and solubility, making it suitable for various industrial applications .

Properties

CAS No.

49720-84-5

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

benzene-1,2-diamine;sulfurous acid

InChI

InChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3)

InChI Key

BTYGXDSVOPRYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N.OS(=O)O

Origin of Product

United States

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